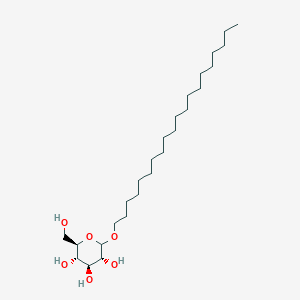
Icosyl D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arachidyl glucoside is a sugar derivative used primarily as an emulsifier in various formulations. It is a non-ionic surfactant that helps stabilize emulsions, contributing to a pleasant skin feel. The compound is derived from natural sources such as rapeseed oil and sugar .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arachidyl glucoside is typically synthesized through a two-step process known as transglycosylation. The first step involves the glycosylation of a low-carbon alcohol (such as butanol) with glucose to form a low-carbon alkyl glucoside. In the second step, this intermediate reacts with arachidyl alcohol (a 20-carbon long-chain alcohol) through acetal exchange to produce arachidyl glucoside .
Industrial Production Methods: Industrial production of arachidyl glucoside involves the use of rapeseed oil and sugar as starting materials. The process is optimized to ensure high yield and purity, often employing catalysts and controlled reaction conditions to facilitate the transglycosylation and acetal exchange reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Arachidyl glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions where the glucoside moiety is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the exchange of functional groups
Major Products: The major products formed from these reactions include various derivatives of arachidyl glucoside, such as carboxylic acids, alcohols, and substituted glucosides .
Applications De Recherche Scientifique
Chemical Properties and Structure
Icosyl D-glucoside, with the molecular formula C26H52O6, is derived from glucose and is characterized by its long-chain fatty acid component. This structure contributes to its unique properties, making it suitable for various applications.
Cosmetic Applications
- Surfactant Properties : this compound is primarily used as a surfactant in cosmetic formulations. Its ability to lower surface tension makes it effective in cleansing products, where it helps to emulsify oils and dirt, facilitating their removal from the skin and hair .
- Skin Conditioning Agent : The compound acts as a skin conditioning agent, providing moisturizing benefits. Its hydrophilic nature allows it to attract and retain moisture in the skin, enhancing hydration levels .
- Penetration Enhancer : Research indicates that this compound can function as a penetration enhancer, improving the delivery of active ingredients through the skin barrier. This property is particularly valuable in formulations aimed at delivering therapeutic agents .
Pharmaceutical Applications
- Drug Delivery Systems : The surfactant properties of this compound make it a candidate for use in drug delivery systems. Its ability to enhance solubility and bioavailability of poorly soluble drugs can lead to improved therapeutic outcomes .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This potential application is significant in developing treatments for inflammatory diseases .
- Stabilizing Agent : In pharmaceutical formulations, this compound can act as a stabilizing agent for emulsions and suspensions, ensuring uniformity and prolonging shelf life .
Food Industry Applications
- Food Additive : The compound may be used as a food additive due to its emulsifying properties. It can help stabilize food products by preventing separation of ingredients, thereby enhancing texture and consistency .
- Nutritional Supplements : Given its potential health benefits, including antioxidant properties, this compound could be explored as an ingredient in nutritional supplements aimed at promoting overall health .
Case Studies and Research Findings
Mécanisme D'action
Arachidyl glucoside functions primarily as an emulsifier by reducing the surface tension between oil and water phases, thereby stabilizing emulsions. It forms lamellar structures that entrap water, enhancing the moisturizing capacity of formulations. This mechanism is particularly beneficial in topical applications, where it improves skin hydration and barrier function .
Comparaison Avec Des Composés Similaires
- Decyl Glucoside
- Lauryl Glucoside
- Coco-Glucoside
- Caprylyl/Capryl Glucoside
Comparison: Arachidyl glucoside is unique due to its long-chain alkyl group (20 carbons), which provides superior emulsifying properties compared to shorter-chain alkyl glucosides like decyl glucoside and lauryl glucoside. This long-chain structure enhances its ability to stabilize emulsions and improve skin hydration, making it particularly valuable in high-performance cosmetic and pharmaceutical formulations .
Propriétés
Numéro CAS |
100231-68-3 |
|---|---|
Formule moléculaire |
C26H52O6 |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-icosoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C26H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-26-25(30)24(29)23(28)22(21-27)32-26/h22-30H,2-21H2,1H3/t22-,23-,24+,25-,26-/m1/s1 |
Clé InChI |
DHFUFHYLYSCIJY-WSGIOKLISA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Key on ui other cas no. |
100231-68-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















